

# An In-depth Technical Guide to Pyrazine-2-carbonitrile (C<sub>5</sub>H<sub>3</sub>N<sub>3</sub>)

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## Compound of Interest

Compound Name: Pyrazine-2,3-dicarbonitrile

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This technical guide provides a comprehensive overview of pyrazine-2-carbonitrile, a key heterocyclic nitrile. With the molecular formula C<sub>5</sub>H<sub>3</sub>N<sub>3</sub>, its official IUPAC name is pyrazine-2-carbonitrile.<sup>[1][2]</sup> This document details its physicochemical properties, spectroscopic data, synthesis, and significant role as a precursor in the pharmaceutical industry, particularly in the production of the anti-tuberculosis drug pyrazinamide.

## Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for pyrazine-2-carbonitrile, providing a ready reference for laboratory and research applications.

Table 1: Physicochemical Properties of Pyrazine-2-carbonitrile

Property	Value	Source
Molecular Formula	C5H3N3	[2][3][4]
Molecular Weight	105.10 g/mol	[2][3][4]
CAS Number	19847-12-2	[2][3]
Appearance	Clear colorless to yellow liquid	[3][4]
Melting Point	18-20 °C	[4]
Boiling Point	87 °C @ 6 mmHg	[4]
Density	1.174 g/mL at 25 °C	[4]
Refractive Index (n <sub>20/D</sub> )	1.534	[4]
Water Solubility	Slightly soluble	[4]
LogP	-0.010	[4]

Table 2: Spectroscopic Data for Pyrazine-2-carbonitrile

Spectroscopic Technique	Key Data	Source
<sup>1</sup> H NMR (CDCl <sub>3</sub> , 400 MHz)	δ 8.86 (d, J = 1.6 Hz, H-3), 8.72 (dd, J = 2.5, 1.6 Hz, H-5), 9.21 (d, J = 2.5 Hz, H-6)	[1]
FTIR (Neat)	Characteristic nitrile (C≡N) stretch	[1]
Mass Spectrometry (ESI)	Molecular Ion Peak corresponding to the molecular weight	[1]
UV-Vis	Provides information on electronic transitions	[1]

## Key Experimental Protocols

This section details the methodologies for the synthesis and analysis of pyrazine-2-carbonitrile, as well as its conversion to the pharmaceutically important compound, pyrazinamide.

## Synthesis of Pyrazine-2-carbonitrile

A common method for the synthesis of 2-cyanopyrazine is through the vapor-phase catalytic ammoxidation of 2-methylpyrazine.<sup>[4]</sup>

- Reactants: 2-methylpyrazine, ammonia, and an oxidant (typically air).
- Catalyst: Iron phosphate catalyst.
- Apparatus: Fixed-bed reactor.
- Procedure: A gaseous mixture of 2-methylpyrazine, ammonia, and air is passed through a fixed-bed reactor containing the iron phosphate catalyst at an elevated temperature. The ammoxidation reaction converts the methyl group to a nitrile group, yielding pyrazine-2-carbonitrile. The product is then condensed and purified.

## Spectroscopic Analysis

Detailed methodologies for the key spectroscopic analyses are provided below.<sup>[1]</sup>

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - Instrumentation: Bruker Avance III 400 MHz NMR spectrometer or equivalent.
  - Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl<sub>3</sub>) to a concentration of 5-10 mg/mL.
  - Data Acquisition and Processing: <sup>1</sup>H NMR spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. The acquired Free Induction Decays (FIDs) are then Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard (e.g., TMS).
- Fourier-Transform Infrared (FTIR) Spectroscopy:
  - Instrumentation: Thermo Nicolet 6700 FT-IR spectrometer or equivalent.

- Sample Preparation: For a liquid sample, a thin film is prepared between two KBr or NaCl plates (neat).
- Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400  $\text{cm}^{-1}$ ).
- Mass Spectrometry (MS):
  - Instrumentation: Agilent 6460 Triple Quadrupole LC/MS system with an electrospray ionization (ESI) source or a GC-MS with an electron ionization (EI) source.
  - Sample Preparation (ESI): The sample is dissolved in a suitable solvent like methanol or acetonitrile to a concentration of approximately 10  $\mu\text{g/mL}$  and infused directly into the ESI source.
  - Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions.

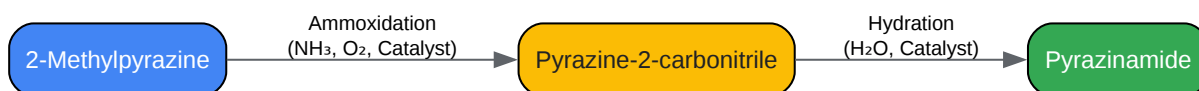
## Synthesis of Pyrazinamide from Pyrazine-2-carbonitrile

Pyrazine-2-carbonitrile is a crucial intermediate in the synthesis of pyrazinamide, a first-line anti-tuberculosis drug.<sup>[4][5]</sup> The process involves the hydration of the nitrile group to a carboxamide group.

- Reactants: Pyrazine-2-carbonitrile, water.
- Catalyst: Manganese dioxide is often used as a catalyst in a continuous flow system.
- Procedure: The hydration can be carried out under various conditions, including enzymatic hydrolysis or acid/base-catalyzed hydrolysis. A green and efficient method involves a continuous flow hydration process using a manganese dioxide column reactor. Pyrazine-2-carbonitrile is passed through the heated column, where it is hydrated to pyrazinamide. The product is then collected and purified.

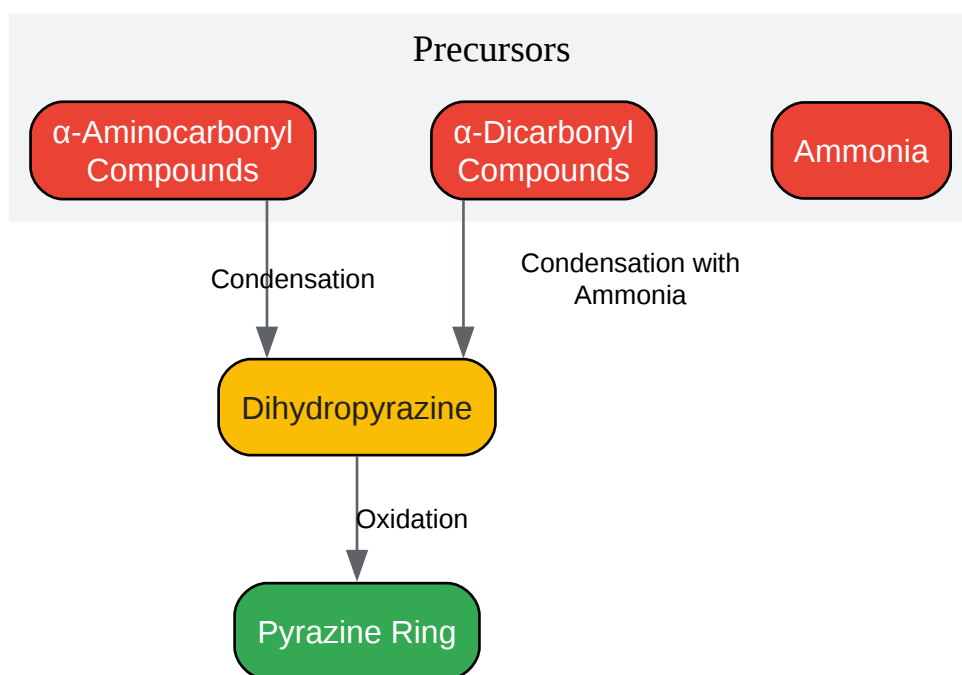
## Signaling Pathways and Logical Relationships

The following diagrams, rendered in DOT language, illustrate key synthetic pathways and conceptual biological activities related to pyrazinecarbonitrile and its derivatives.



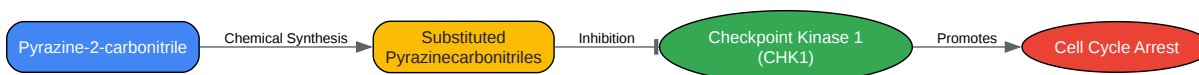
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Caption: Synthetic pathway from 2-methylpyrazine to pyrazinamide.



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Caption: General pathways for the formation of the pyrazine ring.



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Caption: Conceptual inhibition of CHK1 by pyrazinecarbonitrile derivatives.

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